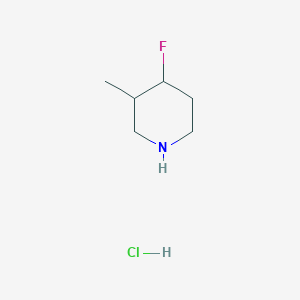

4-Fluoro-3-methylpiperidine hydrochloride

Description

4-Fluoro-3-methylpiperidine hydrochloride is a fluorinated piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.

Properties

Molecular Formula |

C6H13ClFN |

|---|---|

Molecular Weight |

153.62 g/mol |

IUPAC Name |

4-fluoro-3-methylpiperidine;hydrochloride |

InChI |

InChI=1S/C6H12FN.ClH/c1-5-4-8-3-2-6(5)7;/h5-6,8H,2-4H2,1H3;1H |

InChI Key |

PIOKCSLVDACPII-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCC1F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methylpiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the nucleophilic substitution of a nitro group by fluorine using reagents such as tetrabutylammonium fluoride (Bu4NF) . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of fluorinated piperidines, including this compound, involves multi-step synthesis processes. These processes are designed to be scalable and cost-effective, often utilizing continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atom.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

Substitution: Reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH) are used under anhydrous conditions.

Major Products: The major products formed from these reactions include various fluorinated piperidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Fluoro-3-methylpiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can lead to modulation of biochemical pathways, affecting various physiological processes .

Comparison with Similar Compounds

4-Fluoropiperidine: Another fluorinated piperidine with similar structural features but different substitution patterns.

3-Methylpiperidine: Lacks the fluorine atom, resulting in different chemical and biological properties.

4-Fluoro-3-methylpyridine: A related compound with a pyridine ring instead of a piperidine ring

Uniqueness: 4-Fluoro-3-methylpiperidine hydrochloride is unique due to the combined presence of a fluorine atom and a methyl group on the piperidine ring. This combination enhances its chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Biological Activity

4-Fluoro-3-methylpiperidine hydrochloride is a fluorinated piperidine derivative that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 153.63 g/mol. The presence of a fluorine atom and a methyl group on the piperidine ring significantly influences its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 153.63 g/mol |

| Solubility | High (hydrochloride salt) |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that the compound may enhance binding affinity to specific receptors, particularly those involved in the central nervous system (CNS) signaling pathways. The fluorine atom enhances lipophilicity, potentially increasing membrane permeability and receptor interaction efficiency.

Pharmacological Applications

Research indicates that this compound exhibits significant pharmacological properties, particularly in the following areas:

- CNS Activity : It has been shown to interact with neurotransmitter receptors, which may influence mood and cognitive functions.

- Potential Anti-Cancer Properties : Similar piperidine derivatives have demonstrated anti-proliferative effects in cancer cell lines, suggesting that this compound could be investigated for similar applications .

- Weight Management : Studies on related compounds indicate potential utility in obesity treatment by modulating appetite-regulating pathways .

Case Studies and Research Findings

-

CNS Interaction Study :

A study assessed the effects of various piperidine derivatives on neurotransmitter systems. The results indicated that this compound showed increased binding affinity to serotonin receptors compared to non-fluorinated analogs, suggesting enhanced CNS activity. -

Anti-Cancer Activity :

In vitro tests revealed that compounds structurally related to this compound exhibited cytotoxic effects against multiple myeloma and leukemia cell lines. These findings warrant further exploration into its potential as an anti-cancer agent . -

Weight Loss Efficacy :

A randomized clinical trial involving piperidine derivatives demonstrated significant weight loss in obese subjects when administered over a controlled period. Although specific data on this compound is limited, its structural similarities suggest it may have comparable effects .

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from other piperidines:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Fluoropiperidine | Lacks methyl group at position 4 | Moderate CNS activity |

| 4-Methylpiperidine | Lacks fluorine atom at position 3 | Limited receptor interaction |

| Trans-4-Fluoro-3-piperidinol hydrochloride | Hydroxylated derivative | Varied biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.